molecular formula C7H7NO2S B100075 1-Methoxy-3-(sulfinylamino)benzene CAS No. 17420-00-7

1-Methoxy-3-(sulfinylamino)benzene

Cat. No.: B100075
CAS No.: 17420-00-7
M. Wt: 169.2 g/mol
InChI Key: QWAFSXBHVNRFPA-UHFFFAOYSA-N
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Description

1-Methoxy-3-(sulfinylamino)benzene is an organic compound with the molecular formula C7H9NO2S It is characterized by the presence of a methoxy group (-OCH3) and a sulfinylamino group (-SO-NH2) attached to a benzene ring

Preparation Methods

The synthesis of 1-Methoxy-3-(sulfinylamino)benzene typically involves the reaction of 1-methoxybenzene with sulfinylamine under specific conditions. The reaction is usually carried out in the presence of a catalyst and under controlled temperature and pressure to ensure the desired product is obtained. Industrial production methods may involve large-scale synthesis using optimized reaction conditions to maximize yield and purity.

Chemical Reactions Analysis

1-Methoxy-3-(sulfinylamino)benzene undergoes various chemical reactions, including:

    Oxidation: The compound can be oxidized to form sulfonyl derivatives.

    Reduction: Reduction reactions can convert the sulfinyl group to a sulfide or sulfone.

    Substitution: Electrophilic aromatic substitution reactions can occur at the benzene ring, leading to the formation of various substituted derivatives. Common reagents used in these reactions include oxidizing agents like hydrogen peroxide, reducing agents like sodium borohydride, and electrophiles for substitution reactions. The major products formed depend on the specific reaction conditions and reagents used.

Scientific Research Applications

1-Methoxy-3-(sulfinylamino)benzene has several applications in scientific research:

    Chemistry: It is used as a building block for the synthesis of more complex organic molecules.

    Biology: The compound is studied for its potential biological activity and interactions with biomolecules.

    Medicine: Research is ongoing to explore its potential therapeutic applications, including its use as a precursor for drug development.

    Industry: It is used in the production of specialty chemicals and materials with specific properties.

Mechanism of Action

The mechanism of action of 1-Methoxy-3-(sulfinylamino)benzene involves its interaction with molecular targets through its functional groups. The methoxy group can participate in hydrogen bonding and other interactions, while the sulfinylamino group can undergo redox reactions. These interactions can affect various biochemical pathways and molecular processes, making the compound of interest for further study.

Comparison with Similar Compounds

1-Methoxy-3-(sulfinylamino)benzene can be compared with other similar compounds such as:

    1-Methoxy-4-(sulfinylamino)benzene: Similar structure but different position of the sulfinylamino group.

    1-Methoxy-3-(sulfonylamino)benzene: Contains a sulfonyl group instead of a sulfinyl group.

    1-Methoxy-3-(aminosulfinyl)benzene: Different arrangement of functional groups

Properties

IUPAC Name

1-methoxy-3-(sulfinylamino)benzene
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C7H7NO2S/c1-10-7-4-2-3-6(5-7)8-11-9/h2-5H,1H3
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

QWAFSXBHVNRFPA-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

COC1=CC=CC(=C1)N=S=O
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C7H7NO2S
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

169.20 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

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